pKa Modulation by Chloro Substituent Positioning: 1.28-Unit Acidity Differential Relative to Unsubstituted Parent
The predicted pKa of 6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid is 1.90 ± 0.36, which is 1.28 log units lower (i.e., ~19-fold more acidic) than that of the unsubstituted pyridazine-4-carboxylic acid (pKa = 3.18 ± 0.10) . This enhanced acidity arises from the electron-withdrawing effect of the 6-chloro and 3-(4-chlorophenyl) substituents. Conversely, the symmetrically di-chlorinated 3,6-dichloropyridazine-4-carboxylic acid exhibits an even lower predicted pKa of 0.59 ± 0.32, representing a further 1.31-unit drop . The target compound thus occupies a distinct intermediate acidity window that affects ionization state at physiological pH, solubility, and protein binding.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 1.90 ± 0.36 |
| Comparator Or Baseline | Pyridazine-4-carboxylic acid (CAS 50681-25-9): pKa = 3.18 ± 0.10; 3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7): pKa = 0.59 ± 0.32 |
| Quantified Difference | ΔpKa = +1.28 vs unsubstituted parent (target more acidic); ΔpKa = −1.31 vs 3,6-dichloro analog (target less acidic) |
| Conditions | Predicted pKa values from ChemicalBook/ACD/Labs algorithms |
Why This Matters
A 19-fold difference in acidity directly controls ionization state at physiological pH 7.4, impacting solubility, membrane permeability, and salt formation feasibility in formulation development—making this compound the optimal choice when intermediate acidity is required.
